Diethyl (3-diethylaminopropyl)-malonate
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Overview
Description
Diethyl (3-diethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethylaminopropyl group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-diethylaminopropyl)-malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-diethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an anhydrous solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-diethylaminopropyl)-malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylaminopropyl group.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium ethoxide are commonly used.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted malonates.
Condensation: Formation of β-keto esters.
Hydrolysis: Formation of diethyl (3-diethylaminopropyl)-malonic acid.
Scientific Research Applications
Diethyl (3-diethylaminopropyl)-malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (3-diethylaminopropyl)-malonate involves its reactivity due to the presence of the malonate moiety and the diethylaminopropyl group. The compound can act as a nucleophile in substitution reactions and as a reactant in condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate compound without the diethylaminopropyl group.
Ethyl (3-diethylaminopropyl)-malonate: Similar structure but with one ethyl group instead of two.
Diethyl (3-dimethylaminopropyl)-malonate: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
Diethyl (3-diethylaminopropyl)-malonate is unique due to the presence of the diethylaminopropyl group, which imparts specific reactivity and properties that are different from other malonates. This makes it valuable in specialized applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
diethyl 2-[3-(diethylamino)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-15(6-2)11-9-10-12(13(16)18-7-3)14(17)19-8-4/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNLPYSPJSYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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